molecular formula C11H14ClF3N2O2S B6215117 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride CAS No. 2731014-43-8

1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride

Cat. No.: B6215117
CAS No.: 2731014-43-8
M. Wt: 330.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding phenols or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Trifluoromethanesulfonylphenyl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

    Chemical Research: The compound is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride involves the reaction of 2-trifluoromethanesulfonylphenylpiperazine with hydrochloric acid.", "Starting Materials": [ "2-trifluoromethanesulfonylphenylpiperazine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-trifluoromethanesulfonylphenylpiperazine in a suitable solvent, add hydrochloric acid.", "Heat the reaction mixture to reflux for a suitable period of time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 1-(2-trifluoromethanesulfonylphenyl)piperazine hydrochloride." ] }

CAS No.

2731014-43-8

Molecular Formula

C11H14ClF3N2O2S

Molecular Weight

330.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.